BI-831266 - 958227-46-8

BI-831266

Catalog Number: EVT-262011
CAS Number: 958227-46-8
Molecular Formula: C27H38ClN7O2
Molecular Weight: 528.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI-831266 is a potent and selective Aurora kinase B inhibitor.
Source and Classification

BI-831266 is developed by Boehringer Ingelheim and classified as a small-molecule kinase inhibitor. It specifically targets Aurora kinase B, which is essential for proper chromosome segregation during mitosis. By inhibiting this kinase, BI-831266 aims to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate in oncology research .

Synthesis Analysis

Methods and Technical Details

The synthesis of BI-831266 involves several key steps that focus on constructing the molecular framework required for its activity as an Aurora kinase B inhibitor. The detailed synthetic route includes:

  1. Starting Materials: The synthesis begins with readily available starting materials that undergo various chemical transformations.
  2. Reactions: Key reactions include coupling reactions, cyclizations, and functional group modifications to achieve the desired molecular structure.
  3. Purification: The final product is purified using techniques such as chromatography to ensure the removal of impurities and unreacted starting materials.

Specific methodologies employed in the synthesis have been documented, highlighting the efficiency and yield of the process .

Molecular Structure Analysis

Structure and Data

The molecular structure of BI-831266 can be characterized by its chemical formula, which reflects its composition and arrangement of atoms. It typically features a core structure that allows for interaction with the active site of Aurora kinase B. The key structural elements include:

  • Molecular Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: Approximately 342.36 g/mol
  • 3D Structure: The three-dimensional conformation is critical for its binding affinity and selectivity towards Aurora kinase B.

Crystallographic data may provide insights into the ligand-receptor interactions, further elucidating how BI-831266 inhibits the activity of Aurora kinase B .

Chemical Reactions Analysis

Reactions and Technical Details

BI-831266 undergoes various chemical reactions during its synthesis and when interacting with biological systems. In vitro studies have demonstrated its ability to inhibit Aurora kinase B activity effectively. Key aspects include:

  1. Inhibition Mechanism: The compound binds to the ATP-binding site of Aurora kinase B, preventing phosphorylation events necessary for cell cycle progression.
  2. Cellular Responses: Upon treatment with BI-831266, cancer cells exhibit reduced proliferation rates and increased apoptosis, which are critical endpoints in evaluating its efficacy.

These reactions are vital for understanding both the pharmacodynamics of BI-831266 and its potential side effects in clinical settings .

Mechanism of Action

Process and Data

The mechanism of action for BI-831266 involves several biochemical pathways:

  1. Aurora Kinase Inhibition: By selectively inhibiting Aurora kinase B, BI-831266 disrupts mitotic spindle formation, leading to errors in chromosome segregation.
  2. Induction of Apoptosis: The inhibition triggers cellular stress responses, resulting in programmed cell death in cancer cells.
  3. Cell Cycle Arrest: Treatment with BI-831266 causes an accumulation of cells in the G2/M phase, effectively halting their progression through the cell cycle.

This multi-faceted mechanism underscores its potential utility in oncology .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BI-831266 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Stability: Stability studies indicate that it maintains integrity under various storage conditions.

These properties are critical for formulating the compound into effective therapeutic agents .

Applications

Scientific Uses

BI-831266 has significant applications in scientific research, particularly in cancer therapeutics:

The ongoing studies aim to establish its safety profile and therapeutic efficacy across different patient populations .

Introduction to Aurora Kinase B Inhibitors in Oncology

Role of Aurora Kinase B in Mitotic Regulation and Carcinogenesis

Aurora kinase B (AURKB) is a serine/threonine kinase and enzymatic core component of the Chromosomal Passenger Complex (CPC), essential for accurate chromosome segregation, spindle-checkpoint activation, and cytokinesis. During mitosis, AURKB localizes dynamically—from centromeres (prophase-metaphase) to the spindle midzone (anaphase) and midbody (telophase)—ensuring proper kinetochore-microtubule attachments and sister chromatid separation [2] [6]. Aberrant overexpression of AURKB occurs in diverse solid tumors, including colorectal carcinoma (48% of patients in phase I trials), glioblastoma, thyroid cancer, and cervical carcinomas [1] [2] [5]. This dysregulation induces chromosomal instability (CIN) through:

  • Failed cytokinesis: Generating polyploid cells with amplified centrosomes [4] [6].
  • Spindle checkpoint override: Permitting premature anaphase onset despite misaligned chromosomes [6].
  • Histone H3 dysregulation: Reduced phosphorylation at Ser10 disrupts chromatin condensation [1] [4].

Clinically, AURKB overexpression correlates with aggressive tumor phenotypes, metastasis, and poor survival, positioning it as a high-value oncotherapeutic target [2] [8].

Therapeutic Targeting of Aurora Kinase B in Solid Tumors

AURKB inhibitors induce catastrophic mitotic failure through distinct mechanisms compared to cytotoxic chemotherapies:

  • Polyploidy induction: Cells undergo endoreduplication after failed cytokinesis, triggering p53/RB-dependent senescence or apoptosis [4] [10].
  • Selective vulnerability: Cancer cells with inherent CIN exhibit heightened dependence on AURKB for mitotic fidelity [6] [8].

Table 1: Key Differentiators of AURKB vs. Aurora A (AURKA) Inhibitors

PropertyAURKB InhibitorsAURKA Inhibitors
Primary effectPolyploidy → Senescence/ApoptosisMitotic arrest → Apoptosis
Cancer cell fate"Slippery death" via mitotic catastropheRapid apoptosis during mitosis
Therapeutic windowWider (AURKB/C redundancy in development)Narrower (AURKA essential in mice)
Resistance mechanismsRB/p53 loss; AURKC compensationTPX2 overexpression; SAC defects

First-generation pan-Aurora inhibitors (e.g., VX-680) showed limited efficacy due to off-target toxicity. Next-generation selective AURKB inhibitors (e.g., AZD1152, BI 831266) aim to improve therapeutic indices [6] [8].

BI-831266: Development Rationale and Positioning Among Aurora Kinase Inhibitors

BI 831266 is a potent, low-molecular-weight inhibitor developed by Boehringer Ingelheim with >1000-fold selectivity for AURKB over AURKA. Its design rationale addressed key limitations of earlier Aurora inhibitors:

  • Mechanistic specificity: Blocks AURKB-mediated phosphorylation of histone H3 (Ser10), inducing polyploidy without AURKA-driven mitotic arrest [1] [5].
  • Preclinical efficacy: Demonstrated tumor regression in xenograft models of colon (HCT116), pancreatic (BxPC3), and NSCLC (NCI-H460) at well-tolerated doses [1] [9].
  • Pharmacokinetic optimization: Administered as a 24-hour intravenous infusion to sustain target coverage while minimizing bone marrow exposure [1].

Properties

CAS Number

958227-46-8

Product Name

BI-831266

IUPAC Name

4-((5-Chloro-4-(((1R,2S)-2-(isopropylcarbamoyl)cyclopentyl)amino)pyrimidin-2-yl)amino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide

Molecular Formula

C27H38ClN7O2

Molecular Weight

528.1

InChI

InChI=1S/C27H38ClN7O2/c1-17(2)30-25(36)21-6-5-7-23(21)32-24-22(28)16-29-27(33-24)31-19-10-8-18(9-11-19)26(37)35(4)20-12-14-34(3)15-13-20/h8-11,16-17,20-21,23H,5-7,12-15H2,1-4H3,(H,30,36)(H2,29,31,32,33)/t21-,23+/m0/s1

InChI Key

BFQXKVQNLASVSU-JTHBVZDNSA-N

SMILES

O=C(N(C)C1CCN(C)CC1)C2=CC=C(NC3=NC=C(Cl)C(N[C@H]4[C@@H](C(NC(C)C)=O)CCC4)=N3)C=C2

Solubility

Soluble in DMSO

Synonyms

BI831266; BI 831266; BI-831266

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.